![molecular formula C24H23N5O5S3 B2649219 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 899351-49-6](/img/structure/B2649219.png)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, along with sulfonamide groups, contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine. This intermediate product is then reacted with 4-methylbenzenesulfonyl chloride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a thiadiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of sulfamoyl and benzamide groups enhances its potential as a pharmacological agent.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide has been tested against various bacterial strains, showing promising results in inhibiting growth.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Molecular docking studies suggest strong binding affinity due to the formation of hydrogen bonds with key amino acids in the active site.
Docking Results
- Binding Energy : -9.0 kcal/mol
- Key Interactions : Hydrogen bonds with Asp 21 and Ser 59.
Cancer Research
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism involves induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
Case Study: Breast Cancer Cell Lines
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in:
- Reduced Cell Viability : 50% inhibition at a concentration of 50 µM.
- Induction of Apoptosis : Increased levels of caspase activity were observed.
Wirkmechanismus
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring and sulfonamide groups can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with signaling pathways, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like acetazolamide and methazolamide share the thiadiazole ring structure and exhibit similar biological activities.
Sulfonamides: Compounds such as sulfamethoxazole and sulfadiazine contain sulfonamide groups and are known for their antimicrobial properties.
Uniqueness
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the combination of the thiadiazole ring and dual sulfonamide groups. This structural arrangement enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating a thiadiazole moiety, which is often associated with various biological activities. The presence of sulfamoyl and benzamide groups enhances its potential interaction with biological targets.
Anticancer Activity
Research has demonstrated that compounds containing thiadiazole structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown inhibitory effects on various cancer cell lines. A study reported that certain benzothiazoles with thiadiazole components exhibited IC50 values in the low micromolar range against multiple tumor types, indicating strong anticancer activity .
Compound | Target | IC50 (µM) |
---|---|---|
Compound A | VEGFR-2 | 0.17 |
Compound B | FGFR-1 | 0.19 |
Compound C | PDGFR-β | 0.08 |
These findings suggest that the target compound may possess similar anticancer mechanisms due to structural similarities.
Antimicrobial Activity
Thiadiazole derivatives have been recognized for their antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacteria and fungi. For example, studies indicate that modifications in the thiadiazole ring can enhance antibacterial potency . The target compound's structural features may contribute to its potential as an antimicrobial agent.
Anti-inflammatory Effects
Thiadiazoles are also noted for their anti-inflammatory activities. Research indicates that derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . The presence of specific substituents on the thiadiazole ring can influence this activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and the benzamide core can significantly affect receptor binding and biological efficacy. For example, studies have shown that introducing electron-withdrawing groups at specific positions enhances receptor affinity and selectivity .
Case Studies
- Adenosine Receptor Antagonism : A related study highlighted the development of thiadiazole-based compounds as potent adenosine A1 receptor antagonists. These compounds exhibited K(i) values in the nanomolar range, suggesting high affinity . The target compound may share similar receptor interactions due to its structural components.
- Anticancer Efficacy : In a comparative study of various thiadiazole derivatives, one compound demonstrated an 83% inhibition of VEGFR-2 in MCF-7 cells, showcasing its potential as an anticancer agent . This suggests that modifications leading to enhanced binding at kinase sites could be beneficial for developing new anticancer therapies.
Eigenschaften
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S3/c1-3-22-26-27-24(35-22)28-36(31,32)20-15-11-18(12-16-20)25-23(30)17-9-13-21(14-10-17)37(33,34)29(2)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3,(H,25,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHRCOAZEJYFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.